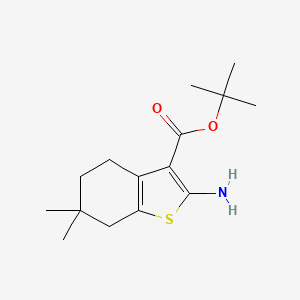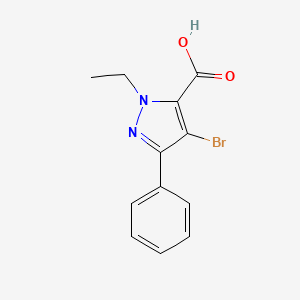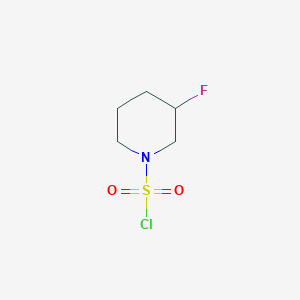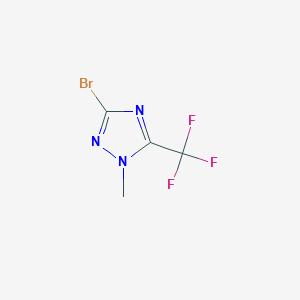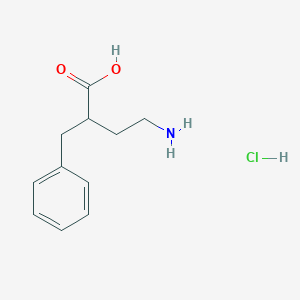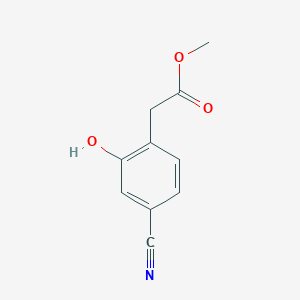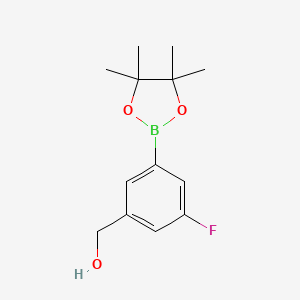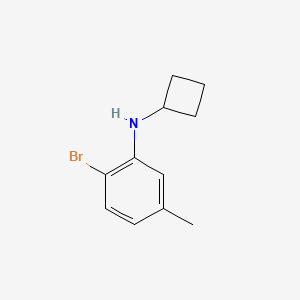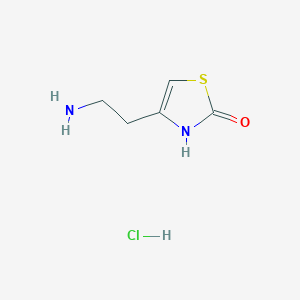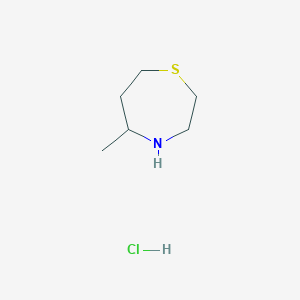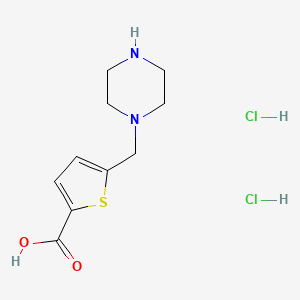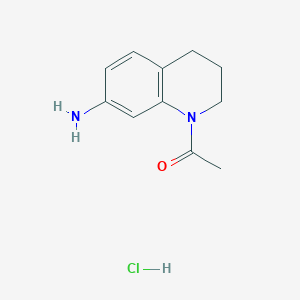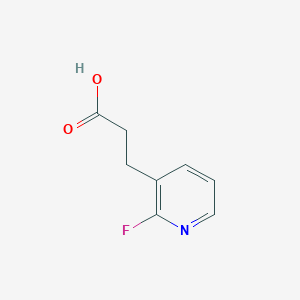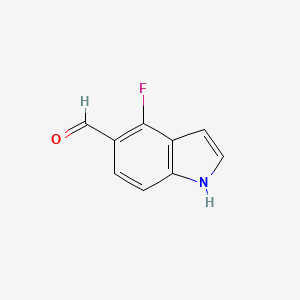
4-フルオロ-1H-インドール-5-カルバルデヒド
概要
説明
4-Fluoro-1H-indole-5-carbaldehyde is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their biological and chemical properties. The presence of a fluorine atom at the 4-position and an aldehyde group at the 5-position makes this compound particularly interesting for synthetic and medicinal chemistry.
科学的研究の応用
4-Fluoro-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that indole derivatives, which include 4-fluoro-1h-indole-5-carbaldehyde, have been found to bind with high affinity to multiple receptors . This suggests that 4-fluoro-1H-indole-5-carbaldehyde may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-fluoro-1H-indole-5-carbaldehyde may interact with its targets in a way that results in these biological effects.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . Therefore, it can be inferred that 4-fluoro-1H-indole-5-carbaldehyde may also influence various biochemical pathways, leading to downstream effects related to its biological activities.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the action of 4-fluoro-1H-indole-5-carbaldehyde may result in a variety of molecular and cellular effects.
生化学分析
Biochemical Properties
4-fluoro-1H-indole-5-carbaldehyde is known to participate in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, 4-fluoro-1H-indole-5-carbaldehyde can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and thereby affecting downstream signaling events .
Cellular Effects
4-fluoro-1H-indole-5-carbaldehyde exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-fluoro-1H-indole-5-carbaldehyde can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways. This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of 4-fluoro-1H-indole-5-carbaldehyde involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, 4-fluoro-1H-indole-5-carbaldehyde can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by binding to receptors and modulating their activity. These interactions can lead to changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-1H-indole-5-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-fluoro-1H-indole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression, enzyme activity, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of 4-fluoro-1H-indole-5-carbaldehyde vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, while exceeding this threshold can lead to toxicity .
Metabolic Pathways
4-fluoro-1H-indole-5-carbaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 4-fluoro-1H-indole-5-carbaldehyde are complex and can vary depending on the specific biological context .
Transport and Distribution
The transport and distribution of 4-fluoro-1H-indole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 4-fluoro-1H-indole-5-carbaldehyde can influence its biological activity and function .
Subcellular Localization
4-fluoro-1H-indole-5-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of 4-fluoro-1H-indole-5-carbaldehyde can influence its interactions with biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-indole-5-carbaldehyde typically involves the introduction of a fluorine atom and an aldehyde group onto the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 4-fluoroindole using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under controlled conditions to ensure the selective introduction of the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production of 4-fluoro-1H-indole-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-Fluoro-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Fluoro-1H-indole-5-carboxylic acid.
Reduction: 4-Fluoro-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-Fluoro-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
5-Fluoro-1H-indole-3-carbaldehyde: Similar structure but with the fluorine atom at the 5-position and the aldehyde group at the 3-position.
4-Chloro-1H-indole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-Fluoro-1H-indole-5-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which can influence its reactivity and biological activity. The presence of fluorine can enhance the compound’s lipophilicity and electron-withdrawing properties, making it a valuable intermediate in various synthetic and medicinal chemistry applications.
特性
IUPAC Name |
4-fluoro-1H-indole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-6(5-12)1-2-8-7(9)3-4-11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREBWWXPGNBYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


